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Compound of Interest

Compound Name:
2-Chlorocyclohex-1-

enecarbaldehyde

Cat. No.: B154298 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chlorocyclohex-1-
enecarbaldehyde, a versatile bifunctional organic compound. Its significance lies in its utility

as a precursor for the synthesis of a variety of heterocyclic and carbocyclic molecules, making

it a valuable intermediate in medicinal chemistry and drug discovery.

Historical Context and Discovery
The discovery of 2-chlorocyclohex-1-enecarbaldehyde is intrinsically linked to the

development of the Vilsmeier-Haack reaction. This reaction, named after Anton Vilsmeier and

Albrecht Haack, was initially established for the formylation of electron-rich aromatic

compounds.[1] Over time, its scope expanded to include other nucleophilic substrates, such as

alkenes and activated ketones. The application of the Vilsmeier-Haack reaction to cyclic

ketones like cyclohexanone provided a direct route to β-chloro-α,β-unsaturated aldehydes, thus

leading to the synthesis of 2-chlorocyclohex-1-enecarbaldehyde.

Physicochemical and Computed Properties
The key properties of 2-chlorocyclohex-1-enecarbaldehyde are summarized in the table

below, based on data from chemical databases.[2]
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Property Value

Molecular Formula C₇H₉ClO

Molecular Weight 144.60 g/mol

CAS Number 1680-73-5

IUPAC Name 2-chlorocyclohex-1-ene-1-carbaldehyde

Appearance Expected to be a liquid or low-melting solid

Boiling Point
Not precisely reported, but expected to be > 150

°C

Density Not precisely reported

XLogP3-AA (LogP) 1.8

Hydrogen Bond Donors 0

Hydrogen Bond Acceptors 1

Rotatable Bonds 1

Exact Mass 144.0341926 Da

Synthesis via the Vilsmeier-Haack Reaction
The primary and most efficient method for the synthesis of 2-chlorocyclohex-1-
enecarbaldehyde is the Vilsmeier-Haack formylation of cyclohexanone.

3.1. Reaction Scheme

Cyclohexanone reacts with a Vilsmeier reagent, which is prepared in situ from a formamide

derivative (typically N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus

oxychloride, POCl₃), followed by aqueous workup.

3.2. Reaction Mechanism

The reaction proceeds through several key steps:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b154298?utm_src=pdf-body
https://www.benchchem.com/product/b154298?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic

chloroiminium ion, also known as the Vilsmeier reagent.[3]

Enolization of Cyclohexanone: Cyclohexanone tautomerizes to its enol or enolate form,

providing the nucleophilic species.

Electrophilic Attack: The electron-rich enol attacks the electrophilic carbon of the Vilsmeier

reagent.

Elimination and Iminium Salt Formation: Subsequent elimination of the oxygen atom (derived

from the ketone) and other transient species leads to the formation of a more complex

iminium salt.

Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the final aldehyde product,

2-chlorocyclohex-1-enecarbaldehyde.

Vilsmeier Reagent Formation

Reaction with Ketone Hydrolysis

DMF
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+ H₂O (Workup)
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Caption: Vilsmeier-Haack reaction mechanism for the synthesis of 2-Chlorocyclohex-1-
enecarbaldehyde.
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3.3. Experimental Protocol

The following is a representative experimental protocol adapted from general Vilsmeier-Haack

reaction procedures.[3]

Materials:

N,N-Dimethylformamide (DMF)

Phosphorus oxychloride (POCl₃)

Cyclohexanone

Dichloromethane (DCM, anhydrous)

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Diatomaceous earth (e.g., Celite®)

Procedure:

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel,

magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and cool the

flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel,

maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

Reaction with Cyclohexanone: Add a solution of cyclohexanone (1.0 equivalent) in

anhydrous DCM dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is

complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C

for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

Workup and Extraction: Cool the reaction mixture to room temperature and then pour it

slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
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Stir until the effervescence ceases. Transfer the mixture to a separatory funnel and extract

with DCM (3 x volume of aqueous layer).

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter the drying agent (a pad of Celite® can be used to aid filtration) and concentrate the

filtrate under reduced pressure to obtain the crude product.

Final Purification: Purify the crude oil by vacuum distillation or column chromatography on

silica gel (using a hexane/ethyl acetate gradient) to yield pure 2-chlorocyclohex-1-
enecarbaldehyde.

Spectroscopic and Analytical Data
The structural confirmation of 2-chlorocyclohex-1-enecarbaldehyde relies on standard

spectroscopic techniques. The following table summarizes the expected data based on its

structure.
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Technique Expected Observations

¹H NMR

Aldehyde proton (CHO) singlet at δ 9.5-10.5

ppm. Vinylic proton signal is absent due to

substitution. Allylic protons (CH₂) as a triplet

around δ 2.5 ppm. Other methylene protons

(CH₂) as multiplets between δ 1.6-2.0 ppm.

¹³C NMR

Aldehyde carbonyl carbon at δ 190-200 ppm.

Vinylic carbons at δ 130-150 ppm. Methylene

carbons (CH₂) at δ 20-40 ppm.

FTIR (cm⁻¹)

Strong C=O stretch for the aldehyde at ~1680-

1700 cm⁻¹. C=C stretch for the alkene at ~1620-

1640 cm⁻¹. C-H stretch for the aldehyde proton

at ~2720 and ~2820 cm⁻¹. C-Cl stretch at ~600-

800 cm⁻¹.

Mass Spec.

Molecular ion peak (M⁺) at m/z 144 and an

isotope peak (M+2) at m/z 146 with a ~3:1 ratio,

characteristic of a single chlorine atom.

Fragmentation may show loss of Cl (M-35) and

CHO (M-29).

Experimental and Analytical Workflow
A logical workflow for the synthesis and characterization of 2-chlorocyclohex-1-
enecarbaldehyde is crucial for reproducible results.
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Caption: A typical experimental workflow for the synthesis and characterization of the title

compound.
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Applications in Research and Drug Development
2-Chlorocyclohex-1-enecarbaldehyde is a valuable building block in organic synthesis due to

its two reactive functional groups: the aldehyde and the vinylic chloride. This bifunctionality

allows for a wide range of subsequent chemical transformations.

Synthesis of Fused Heterocycles: The compound is an excellent precursor for synthesizing

fused heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines, which are common

scaffolds in many biologically active molecules. For example, reaction with hydrazine

derivatives can lead to the formation of indazole-like structures.

Cross-Coupling Reactions: The vinylic chloride can participate in various transition-metal-

catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the

introduction of diverse substituents at the 2-position of the cyclohexene ring.

Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles,

providing access to a range of 2-substituted cyclohexenecarbaldehydes.

Aldehyde Chemistry: The aldehyde group can undergo standard transformations such as

oxidation to a carboxylic acid, reduction to an alcohol, or serve as an electrophile in

condensation and addition reactions.

The versatility of this intermediate makes it a target for chemists aiming to build molecular

libraries for high-throughput screening in drug discovery programs. The rigid cyclohexene

scaffold combined with the potential for diverse functionalization offers a pathway to novel

chemical entities with potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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